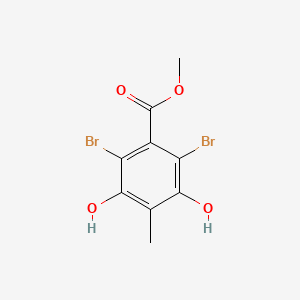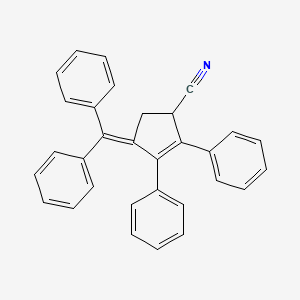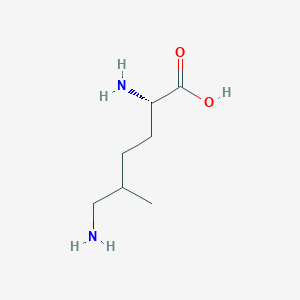
2,4-Bis(2,2-diphenylhydrazinyl)-6-phenoxybenzene-1,3,5-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(2,2-diphenylhydrazinyl)-6-phenoxybenzene-1,3,5-tricarbonitrile is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and cyano groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(2,2-diphenylhydrazinyl)-6-phenoxybenzene-1,3,5-tricarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichloro-6-phenoxybenzene-1,3,5-tricarbonitrile with 2,2-diphenylhydrazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis(2,2-diphenylhydrazinyl)-6-phenoxybenzene-1,3,5-tricarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(2,2-diphenylhydrazinyl)-6-phenoxybenzene-1,3,5-tricarbonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 2,4-Bis(2,2-diphenylhydrazinyl)-6-phenoxybenzene-1,3,5-tricarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Bis(2,2-diphenylhydrazinyl)-6-fluorobenzene-1,3,5-tricarbonitrile: Similar structure but with a fluorine atom instead of a phenoxy group.
2,4-Di-tert-butylphenol: Shares some structural similarities but differs in functional groups and overall reactivity.
Uniqueness
2,4-Bis(2,2-diphenylhydrazinyl)-6-phenoxybenzene-1,3,5-tricarbonitrile is unique due to its combination of phenyl, hydrazinyl, and cyano groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
61171-76-4 |
|---|---|
Molekularformel |
C39H27N7O |
Molekulargewicht |
609.7 g/mol |
IUPAC-Name |
2,4-bis(2,2-diphenylhydrazinyl)-6-phenoxybenzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C39H27N7O/c40-26-34-37(43-45(29-16-6-1-7-17-29)30-18-8-2-9-19-30)35(27-41)39(47-33-24-14-5-15-25-33)36(28-42)38(34)44-46(31-20-10-3-11-21-31)32-22-12-4-13-23-32/h1-25,43-44H |
InChI-Schlüssel |
UOUUXTMYNLZJAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C(C(=C(C(=C3C#N)OC4=CC=CC=C4)C#N)NN(C5=CC=CC=C5)C6=CC=CC=C6)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate](/img/structure/B14588710.png)

![2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane](/img/structure/B14588732.png)
![Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane](/img/structure/B14588733.png)

![3-[3-(Dimethylamino)propyl]phenol;hydrochloride](/img/structure/B14588738.png)


![3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid](/img/structure/B14588758.png)


![{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol](/img/structure/B14588783.png)


